2,4-Thiazolidinedione, potassium salt
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Overview
Description
Potassium 2,4-dioxo-1,3-thiazolidin-3-ide is a heterocyclic compound with the molecular formula C₃H₂KNO₂S. It is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,4-dioxo-1,3-thiazolidin-3-ide typically involves the reaction of thiazolidine derivatives with potassium hydroxide. One common method includes the reaction of 2,4-thiazolidinedione with potassium hydroxide in an aqueous medium . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of Potassium 2,4-dioxo-1,3-thiazolidin-3-ide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,4-dioxo-1,3-thiazolidin-3-ide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Potassium 2,4-dioxo-1,3-thiazolidin-3-ide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and anticancer activities, making it a valuable compound in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 2,4-dioxo-1,3-thiazolidin-3-ide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinedione: A related compound with similar structural features but different biological activities.
2,4-Thiazolidinedione: Another similar compound used in various chemical and biological applications.
Uniqueness
Potassium 2,4-dioxo-1,3-thiazolidin-3-ide is unique due to its specific potassium ion, which imparts distinct chemical properties and reactivity compared to other thiazolidine derivatives. Its diverse range of applications in different scientific fields also sets it apart from similar compounds .
Properties
CAS No. |
39131-10-7 |
---|---|
Molecular Formula |
C3H2KNO2S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
potassium;1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C3H3NO2S.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1 |
InChI Key |
CTMILBUTPCEHFW-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)[N-]C(=O)S1.[K+] |
Related CAS |
2295-31-0 (Parent) |
Origin of Product |
United States |
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